Ethisolide

Descripción

Propiedades

IUPAC Name |

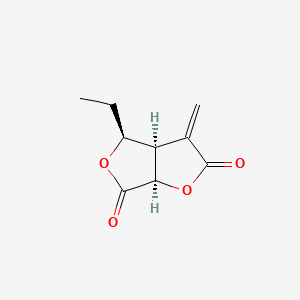

(3aR,4S,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWKEJMURBWWQX-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187324 | |

| Record name | Ethisolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33644-10-9 | |

| Record name | Ethisolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethisolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Sequence and Stereochemical Control

The synthesis begins with the preparation of a γ,δ-epoxy ester precursor, which undergoes a Claisen rearrangement under thermally activated conditions. Chelation of the enolate intermediate with Lewis acids such as magnesium bromide ensures a syn-periplanar transition state, enforcing the desired anti stereochemistry at the nascent stereocenter. Subsequent lactonization and functional group manipulations yield the bicyclic core of this compound.

A critical challenge in this route is the diastereofacial bias during the rearrangement. Burke et al. addressed this by employing chiral auxiliaries derived from (R)-phenylglycinol, which induced a 4:1 diastereomeric ratio in favor of the natural configuration. Final deprotection and oxidation steps furnished racemic this compound in 12 linear steps, with an overall yield of 9%. While this approach demonstrated proof-of-concept, its length and moderate yields spurred efforts to develop more efficient alternatives.

Enantioselective Synthetic Approaches

Ruthenium-Catalyzed Asymmetric Hydrogenation

Labeeuw et al. (2004) pioneered a formal synthesis of (−)-isoavenaciolide using a ruthenium-catalyzed asymmetric hydrogenation, a strategy later adapted for this compound. The key step involves the dynamic kinetic resolution of a β-keto ester substrate using a chiral Ru(BINAP) catalyst (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method achieved enantiomeric excess (ee) values exceeding 90%, establishing the C-4 and C-5 stereocenters in a single operation.

Sharpless Asymmetric Dihydroxylation

He et al. utilized Sharpless asymmetric dihydroxylation (AD) to construct the γ-methyl butenolide subunit of this compound. By reacting a vinylfuran derivative with AD-mix-β, they obtained the diol intermediate with >95% ee. Subsequent lactonization and oxidative cleavage yielded the α-methylene lactone motif, a hallmark of the avenaciolide family. This method highlights the versatility of AD in accessing stereochemically dense architectures.

Oxidative Radical Cyclization: A Modern Paradigm

Martinez et al. (2018) revolutionized this compound synthesis with a concise five-step route featuring a Mn(III)-mediated oxidative radical cyclization. This approach capitalizes on the propensity of Mn(OAc)₃ to generate carbon-centered radicals from β-keto esters, enabling tandem cyclization and lactonization.

Mechanism and Optimization

The reaction of a β-keto ester substrate with Mn(OAc)₃ and Cu(OTf)₂ in acetonitrile at 40°C initiates single-electron oxidation, forming a radical intermediate. Intramolecular cyclization followed by lactonization produces the bicyclic core with 78% yield over two steps. Notably, this method tolerates a range of substituents, allowing access to this compound analogues.

Table 1: Comparative Analysis of this compound Synthesis Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Claisen Rearrangement | Glycolate rearrangement, lactonization | MgBr₂, THF, 80°C | 9 (overall) | 4:1 dr |

| Ru-Catalyzed Hydrogenation | Asymmetric hydrogenation | Ru(BINAP), H₂, MeOH | 45 | >90% ee |

| Oxidative Cyclization | Mn(III)-mediated radical cyclization | Mn(OAc)₃, Cu(OTf)₂, MeCN | 78 | Mixture (resolved via HPLC) |

Análisis De Reacciones Químicas

Types of Reactions: Ethisolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Periodate oxidation is commonly used in the synthesis of this compound.

Reduction: Specific reducing agents can be employed to modify the structure of this compound, although detailed conditions are less frequently documented.

Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Ethisolide has been extensively studied for its antibiotic properties. It exhibits significant activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria.

Case Studies:

- Isolation from Fungi : this compound was isolated from Penicillium capsulatum, demonstrating notable antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Biosynthesis Studies : Research has shown that the biosynthesis of this compound involves complex biochemical pathways in fungi, indicating its natural production mechanisms and potential for biotechnological applications .

Synthesis and Derivatives

This compound can be synthesized through various methods, including stereoselective conversions from naturally occurring compounds. This synthetic versatility allows for the development of derivatives that may enhance its biological activity or reduce toxicity.

Synthesis Overview:

- Synthetic Routes : this compound can be synthesized from L-quebrachitol using specific chemical reactions such as oxidation and reduction .

- Derivatives : Various derivatives of this compound have been developed to explore their biological activities, including modifications that enhance antimicrobial efficacy or target specific pathogens more effectively.

Research Applications in Medicine

This compound's potential applications extend into medical research, particularly in the development of new antibiotics to combat resistant bacterial strains.

Clinical Relevance:

- Antibiotic Development : Given the rising concern over antibiotic resistance, this compound represents a promising candidate for further development into new therapeutic agents .

- Combination Therapies : Studies have indicated that this compound may be effective in combination with other antibiotics, enhancing overall antimicrobial effectiveness against resistant strains .

Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Pseudomonas aeruginosa | 8 µg/mL | |

| Escherichia coli | 6 µg/mL | |

| Candida albicans | 10 µg/mL |

Future Research Directions

Future research on this compound should focus on:

- Mechanistic Studies : Further elucidating its mechanism of action at the molecular level.

- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in human subjects.

- Biotechnological Applications : Exploring its potential use in biocontrol and as a natural preservative in food industries.

Mecanismo De Acción

The mechanism of action of ethisolide involves its interaction with microbial cell structures, leading to the inhibition of essential processes within the cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound disrupts cell wall synthesis and function, leading to cell death .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethisolide belongs to a class of bioactive polyketides produced by Penicillium species. Below, it is compared with structurally or functionally analogous compounds, emphasizing differences in origin, structure, bioactivity, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings:

Structural Diversity: this compound’s bis-lactone architecture distinguishes it from spirocyclic (e.g., Griseofulvin) or quinone-based (e.g., Sorrentanone) compounds. This structural divergence correlates with differences in target specificity; for example, Griseofulvin’s spiro system enables microtubule binding, while this compound’s lactone rings may facilitate membrane interaction .

Spectrum of Activity: this compound demonstrates preferential activity against Gram-negative bacteria, unlike Sorrentanone and Griseofulvin, which show broader or Gram-positive selectivity.

Mechanistic Insights :

- While this compound’s exact mode of action remains unclear, compounds like Spirohexaline and Viridicatum toxin exhibit well-defined targets (e.g., undecaprenyl pyrophosphate synthase), highlighting opportunities for mechanistic studies on this compound .

Synthetic Accessibility: this compound’s synthesis has been explored via asymmetric iodolactonization, offering routes for structural optimization .

Table 2: Efficacy and Limitations of Selected Compounds

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Broad Gram-negative coverage; natural origin | Limited data on mammalian toxicity |

| Sorrentanone | Dual Gram-positive/negative activity | High MIC values reduce clinical feasibility |

| Griseofulvin | FDA-approved for fungal infections | Narrow antibacterial scope |

| Xanthoradone A/B | MRSA-specific synergy with β-lactams | Requires combination therapy |

Actividad Biológica

Ethisolide is a member of the avenaciolide family of natural products, which are characterized by their unique bis-lactone structures. These compounds, isolated from various fungal species, exhibit a wide range of biological activities, including antibacterial, antifungal, and herbicidal properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is structurally classified as an α-methylene bis-γ-lactone. It was first isolated from the fungus Penicillium decumbens and has since been the subject of various synthetic studies aimed at understanding its biological properties and potential applications. The compound's synthesis has been achieved through several methods, including asymmetric synthesis techniques that yield varying degrees of purity and activity.

Biological Activities

This compound exhibits a diverse array of biological activities:

- Antibacterial Activity : this compound has shown significant antibacterial effects against various strains of bacteria. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

- Antifungal Activity : Research has demonstrated that this compound possesses antifungal properties effective against pathogenic fungi. Its mechanism involves disrupting fungal cell wall synthesis, which is crucial for the survival and proliferation of these microorganisms .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited varying degrees of cytotoxicity depending on the cell type, with some studies reporting IC50 values in the micromolar range .

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it inhibits dual-specificity phosphatases, which play critical roles in signal transduction pathways .

Data Table: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing its effects against Staphylococcus aureus and Escherichia coli. The results showed that this compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Antifungal Activity

In another investigation focusing on fungal pathogens, this compound was tested against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antifungal activity. This study highlights its potential use in treating fungal infections.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound. For example, studies utilizing molecular docking simulations have suggested that this compound interacts with specific protein targets involved in microbial metabolism. These findings provide insights into how this compound exerts its effects at a molecular level.

Q & A

Q. How is Ethisolide structurally characterized, and what analytical techniques are most effective for confirming its molecular configuration?

this compound (C₉H₁₆O₂) is a cyclopentadienone derivative with a carbon chain substituent. Structural characterization typically employs nuclear magnetic resonance (NMR) to identify proton and carbon environments, infrared (IR) spectroscopy for functional group analysis (e.g., lactone rings), and X-ray crystallography for resolving stereochemistry. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Comparative analysis with analogs like (-)-isoavenaciolide can clarify structural nuances .

Q. What are the common synthetic routes for this compound, and how do intermediates influence yield?

this compound is synthesized via multi-step pathways starting from intermediates like brominated precursors (e.g., intermediate 11 in ). Key steps include oxidation with mCPBA , halogenation , and cyclization . Yield optimization relies on controlling reaction conditions (e.g., solvent polarity, temperature) and intermediates’ stability. For example, methanol treatment post-oxidation enhances lactonization efficiency .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Standard assays include enzyme inhibition studies (e.g., lipoxygenase or cyclooxygenase assays) and cell viability assays (MTT or resazurin-based) to assess cytotoxicity. Dose-response curves and IC₅₀ calculations are critical. Control groups should include structurally related compounds (e.g., avenaciolide) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in purity levels , assay protocols , or cell line specificity . Mitigation strategies:

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like lipases. Molecular dynamics (MD) simulations (using GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., lactone ring substituents) with activity, guiding analog design .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Isotopic labeling (e.g., ¹⁴C-Ethisolide) tracks metabolic pathways.

- Knockout models (CRISPR/Cas9) validate target engagement.

- Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment.

- Pharmacokinetic studies (LC-MS/MS) quantify bioavailability and tissue distribution .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Q. How can researchers address mechanistic ambiguity in this compound’s anti-inflammatory effects?

Combine biochemical assays (e.g., ELISA for cytokine quantification) with single-cell RNA sequencing to map signaling pathways. Kinetic studies (stopped-flow spectroscopy) elucidate enzyme inhibition mechanisms. Cross-validation with genetic knockdown models (siRNA) confirms target specificity .

Methodological and Ethical Considerations

Q. What protocols ensure the ethical use of animal models in this compound toxicity studies?

- Institutional Animal Care and Use Committee (IACUC) approval is mandatory.

- 3Rs framework (Replacement, Reduction, Refinement): Use in silico or in vitro models where possible.

- Husbandry standardization (temperature, diet) minimizes confounding stressors .

Q. How can researchers validate this compound’s target interactions in heterogeneous cell populations?

- Fluorescence-activated cell sorting (FACS) isolates specific cell subtypes.

- Surface plasmon resonance (SPR) quantifies binding kinetics in real-time.

- Proteomic pull-down assays (e.g., affinity chromatography) identify interacting proteins .

Data Management and Reproducibility

Q. What practices enhance the reproducibility of this compound synthesis protocols?

Q. How should researchers manage conflicting spectroscopic data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.